Ethylvinylketon

Übersicht

Beschreibung

Ethyl Vinyl Ketone (EVK) is a volatile flavor compound that is mainly found in tomatoes . It may be responsible for the raw bean odor and flavor in soybeans . It has a powerful, penetrating odor and is also reported as having a pungent, mustard odor .

Synthesis Analysis

An efficient and elegant method was developed for the preparation of substituted phenyl vinyl ketones using low-cost and commercially available ethyl chloroformate and diisopropylethylamine as reagents . This methodology was also applied to the synthesis of natural products such as mimosifoliol and quinolines .Molecular Structure Analysis

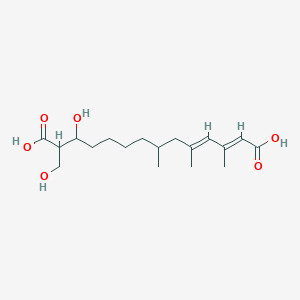

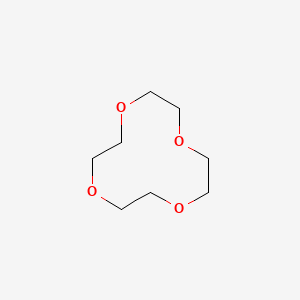

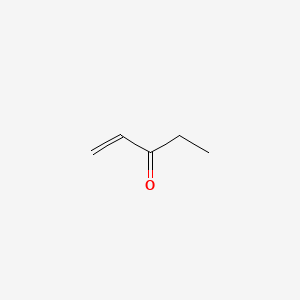

The molecular formula of Ethyl Vinyl Ketone is C5H8O . It has a molecular weight of 84.12 . The structure of Ethyl Vinyl Ketone can also be represented as CH2=CH–C(=O)–R .Chemical Reactions Analysis

Most vinyl ketones, including Ethyl Vinyl Ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . Ethyl Vinyl Ketone is also known to suppress PI3K–Akt signaling, which regulates processes involved in cellular homeostasis, including cell proliferation, autophagy, and glucose metabolism .Physical And Chemical Properties Analysis

Ethyl Vinyl Ketone has a melting point of 59-61 °C and a boiling point of 38 °C/60 mmHg (lit.) . It has a density of 0.851 g/mL at 20 °C and 0.845 g/mL at 25 °C (lit.) . It is insoluble in water but soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen

Ethylvinylketon in der wissenschaftlichen Forschung

This compound (EVK) ist eine vielseitige organische Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden werden detaillierte Abschnitte zu einzigartigen Anwendungen von EVK vorgestellt.

Anlagerungsreagenz in der organischen Synthese: EVK wird häufig als Reagenz für Anlagerungsreaktionen verwendet, die ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle sind. Anlagerung beinhaltet die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen, was zur Bildung cyclischer Strukturen führt .

2. Regulierung des Stomata-Schlusses in der Pflanzenbiologie Untersuchungen haben gezeigt, dass EVK den Stomata-Schluss in Pflanzen durch Erhöhung des K+-Ausstroms aus den Schließzellen vermitteln kann. Dieser Prozess ist entscheidend für die Begrenzung des Wasserverlusts und die Verbesserung der Pathogenresistenz in Pflanzen .

Synthese von Arylvinylketonen: EVK dient als Vorläufer bei der Synthese von Arylvinylketonen, die wichtige Zwischenprodukte bei der Herstellung von Naturstoffen und Pharmazeutika sind .

Pharmazeutischer Zwischenstoff: Ähnlich wie sein Methyl-Gegenstück kann EVK bei der Synthese von Pharmazeutika verwendet werden, obwohl keine spezifischen Beispiele mit EVK gefunden wurden. Seine strukturelle Ähnlichkeit mit Mthis compound legt jedoch mögliche Anwendungen in diesem Bereich nahe .

Michael-Additionen: In der organischen Chemie kann EVK an Michael-Additionen teilnehmen, die nützlich sind für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen und die Synthese verschiedener organischer Verbindungen .

Robinson-Anlagerungsreaktionen: EVK ist an Robinson-Anlagerungsreaktionen beteiligt, ein Verfahren zur Bildung komplexer Ringsysteme, die in vielen Naturstoffen und Pharmazeutika vorkommen .

Synthese von γ-Ketosulfonen: EVK kann bei der metallfreien Hydrosulfonierung von α,β-ungesättigten Ketonen verwendet werden, um γ-Ketosulfone zu synthetisieren, die wertvolle Zwischenprodukte in der organischen Synthese und pharmazeutischen Chemie sind .

Wirkmechanismus

Target of Action

Ethyl vinyl ketone (EVK) is a secondary conjugated carbonyl compound . It is a reactive electrophilic substance (RES) that can interact with various biological targets .

Mode of Action

The mode of action of EVK involves its interaction with its targets, leading to changes in their function. For instance, EVK can activate the MRP4-dependent eATP accumulation, working upstream of H2O2 burst in Arabidopsis . This activation leads to an increase in guard cell K+ efflux, resulting in stomatal closure .

Biochemical Pathways

EVK affects several biochemical pathways. It has been shown to play a regulatory role in the jasmonic acid (JA) pathway . EVK can stimulate the production of eATP mainly by MRP4 . The eATP works upstream of H2O2, and NADPH-dependent H2O2 burst is regulated by DORN1 .

Pharmacokinetics

It is known that evk is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.

Result of Action

The result of EVK’s action is the modulation of various biological processes. For example, it can mediate stomatal closure in plants by increasing guard cell K+ efflux . This can help plants regulate their water loss and improve their resistance to pathogens .

Action Environment

The action of EVK can be influenced by environmental factors. For instance, its volatility suggests that it could be affected by temperature and pressure . Moreover, it is known to be a UV-sensitive compound , indicating that exposure to sunlight could affect its stability and efficacy. It is also worth noting that EVK has a wide distribution in the environment, particularly in foods, which represents a broad human exposure .

Safety and Hazards

Ethyl Vinyl Ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors may form explosive mixtures with air . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment .

Biochemische Analyse

Biochemical Properties

Ethyl vinyl ketone plays a significant role in biochemical reactions due to its reactive carbonyl group. It is known to interact with various enzymes, proteins, and other biomolecules through covalent modification. One of the key interactions is with nucleophilic residues such as cysteine, lysine, and histidine in proteins via Michael addition reactions . This interaction can lead to the formation of protein adducts, which may alter the function of the modified proteins. Additionally, ethyl vinyl ketone has been shown to inhibit the activity of certain enzymes, such as those involved in the PI3K-Akt signaling pathway, by covalently modifying critical residues .

Cellular Effects

Ethyl vinyl ketone has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, ethyl vinyl ketone has been shown to impair spatial memory and activate hippocampal glial cells in mice, indicating its potential impact on brain function . Additionally, it can induce cell death in certain cell types, such as melanoma cells and GT1-7 cells, through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of ethyl vinyl ketone involves its ability to act as an electrophilic alkene, making it a potent Michael acceptor. This property allows ethyl vinyl ketone to form covalent bonds with nucleophilic residues in proteins, leading to the formation of protein adducts . These adducts can inhibit or activate enzymes, alter protein function, and affect gene expression. For example, ethyl vinyl ketone has been shown to inhibit the interaction between the epidermal growth factor receptor and PI3K, thereby suppressing the PI3K-Akt signaling pathway . This inhibition can result in altered cellular processes such as autophagy, glucose metabolism, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl vinyl ketone can change over time due to its stability and degradation properties. Ethyl vinyl ketone is known to polymerize readily with heat or in the presence of alkali, which can affect its stability and reactivity . Long-term exposure to ethyl vinyl ketone in in vitro or in vivo studies has shown that it can lead to chronic toxicity, including respiratory organ damage and immune activation . Additionally, the formation of DNA-damaging adducts over time suggests potential mutagenic and carcinogenic risks associated with prolonged exposure to ethyl vinyl ketone .

Dosage Effects in Animal Models

The effects of ethyl vinyl ketone vary with different dosages in animal models. At low doses, ethyl vinyl ketone can cause mild irritation and reversible cellular changes. At higher doses, it can lead to severe toxic effects, including respiratory distress, liver and kidney damage, and neurological impairments . Studies have shown that ethyl vinyl ketone can impair spatial memory and activate glial cells in the hippocampus of mice at doses as low as 1 mg/kg . These findings highlight the importance of dosage considerations in assessing the safety and toxicity of ethyl vinyl ketone.

Metabolic Pathways

Ethyl vinyl ketone is involved in various metabolic pathways, including those related to its role as a reactive electrophilic substance. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into less reactive metabolites . Additionally, ethyl vinyl ketone can influence metabolic flux and metabolite levels by interacting with key enzymes involved in cellular metabolism. For example, its inhibition of the PI3K-Akt signaling pathway can affect glucose metabolism and energy production in cells .

Transport and Distribution

Within cells and tissues, ethyl vinyl ketone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes . Ethyl vinyl ketone can also be transported by specific binding proteins or transporters, which facilitate its localization and accumulation in certain cellular compartments . The distribution of ethyl vinyl ketone within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of ethyl vinyl ketone can affect its activity and function. Ethyl vinyl ketone can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification . Additionally, ethyl vinyl ketone can accumulate in the nucleus, where it may influence gene expression by forming adducts with DNA or nuclear proteins . The subcellular localization of ethyl vinyl ketone is crucial for understanding its biochemical effects and potential toxicity.

Eigenschaften

IUPAC Name |

pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDVCMBCGBIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29697-33-4 | |

| Record name | 1-Penten-3-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29697-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025318 | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

38.00 °C. @ 60.00 mm Hg | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.842-0.848 | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1629-58-9 | |

| Record name | 1-Penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0053Y1AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ethyl Vinyl Ketone?

A1: The molecular formula of Ethyl Vinyl Ketone is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: Is there any spectroscopic data available for Ethyl Vinyl Ketone?

A2: Yes, infrared spectrometry (IR) has been used to investigate the thermal degradation behavior of EVK polymers. [] Additionally, UV-visible spectroscopy has been employed to measure the wavelength dependence of its gas-phase absorption cross-sections. []

Q3: How reactive is Ethyl Vinyl Ketone with nucleophiles?

A3: Ethyl Vinyl Ketone, as an α,β-unsaturated ketone, readily reacts with nucleophiles via Michael addition. Studies have shown its high reactivity with the nucleophilic thiol group of Glutathione (GSH). []

Q4: Can Ethyl Vinyl Ketone participate in Diels-Alder reactions?

A4: Yes, Ethyl Vinyl Ketone can act as a dienophile in Diels-Alder reactions. Research shows its successful use in reactions with various dienes, including cyclopentadiene, methylcyclopentadiene, isoprene, and 2,3-dimethylbutadiene. [, ]

Q5: What role does Ethyl Vinyl Ketone play in the synthesis of Stachybotrin D?

A5: Research suggests using isopropyl vinyl ketone, a close analog of EVK, in the Robinson annulation step of Stachybotrin D synthesis as a greener alternative to incorporate a methyl group. []

Q6: How does Ethyl Vinyl Ketone interact with biological systems?

A6: Ethyl Vinyl Ketone acts as a reactive electrophilic substance (RES). Studies have shown it can activate K+ efflux in Arabidopsis, leading to stomatal closure. This process involves interactions with MRP4 and RBOH proteins and subsequent H2O2 production. [, ]

Q7: Can Ethyl Vinyl Ketone form adducts with biomolecules?

A7: Yes, EVK can form adducts with nucleophilic sites in proteins. One study identified an EVK adduct formed with the N-terminal valine in hemoglobin (Hb) in human blood samples. []

Q8: Does Ethyl Vinyl Ketone induce any specific cellular responses?

A8: Research shows that EVK treatment increases H2O2 and intracellular calcium concentrations in Arabidopsis thaliana mesophyll cells. It also influences the expression of defense genes like WRKY53 and TGA5. []

Q9: What is the primary target organ of Ethyl Vinyl Ketone toxicity?

A9: Inhalation studies indicate the nasal cavity as the major target organ for EVK toxicity in both rats and mice, causing lesions in the olfactory and respiratory epithelium. [, ]

Q10: What is known about the general toxicity of Ethyl Vinyl Ketone?

A10: Ethyl Vinyl Ketone is considered a reactive, direct-acting gaseous irritant. Its toxicity primarily affects the upper respiratory tract. [, ] Further research is necessary to fully understand its potential long-term effects.

Q11: What is known about the thermal degradation behavior of Ethyl Vinyl Ketone polymers?

A11: Studies using thermogravimetry (TG) show that the thermal degradation of EVK polymers is influenced by the structure of substituents and the type of initiators used during polymerization. []

Q12: Have there been any computational studies on Ethyl Vinyl Ketone?

A12: Yes, quantum mechanical studies have been conducted to understand the oxidation of EVK initiated by OH radicals. These studies involved calculating the potential energy surface and rate coefficients for various reaction pathways. []

Q13: Have any studies used computational methods to investigate the reactions of Ethyl Vinyl Ketone?

A13: Yes, QM/MM simulations have been used to study the 1,3-dipolar cycloaddition reaction between pyridazinium dicyanomethanide and EVK in various solvents. These simulations provided insights into the mechanism and solvent effects on the reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.